N-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
Description
N-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a pteridine derivative featuring a pyrrolidine substituent at position 2 and a methoxyethylamine group at position 4. The pyrrolidine moiety introduces a five-membered saturated ring, which may enhance conformational flexibility and hydrogen-bonding capacity, while the methoxyethyl chain likely improves aqueous solubility compared to purely hydrophobic substituents.
Properties
Molecular Formula |
C13H18N6O |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-pyrrolidin-1-ylpteridin-4-amine |
InChI |
InChI=1S/C13H18N6O/c1-20-9-6-16-12-10-11(15-5-4-14-10)17-13(18-12)19-7-2-3-8-19/h4-5H,2-3,6-9H2,1H3,(H,15,16,17,18) |
InChI Key |
PVKVJAWVZGDIRK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)N3CCCC3 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from diverse sources.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 274.32 g/mol
- CAS Number : 1144484-14-9
The compound features a pteridine core substituted with a pyrrolidine ring and a methoxyethyl side chain, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pteridin compounds have been shown to inhibit cellular proliferation in various cancer cell lines. A study highlighted that modifications in the pteridine structure could enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in tumor growth and metastasis.
- DNA Interaction : The pteridine moiety can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) cells. The compound showed IC50 values comparable to established chemotherapeutics .
- In Vivo Efficacy : Animal model studies indicated that administration of this compound led to reduced tumor growth rates in xenograft models, suggesting its potential as an effective anticancer agent .
Pharmacological Profiles
Scientific Research Applications
Chemical Properties and Structure
N-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pteridin-4-amine has the molecular formula and a molecular weight of approximately 246.31 g/mol. The compound features a pteridine core, which is significant for its biological activity. The structural characteristics contribute to its interaction with various biological targets, particularly in the modulation of enzymatic pathways.
Anticancer Activity
Research indicates that compounds containing pteridine derivatives, including this compound, exhibit promising anticancer properties. Pteridine derivatives have been studied for their ability to inhibit tumor growth by interfering with critical cellular pathways involved in cancer proliferation and metastasis. For instance, certain pteridine derivatives have shown efficacy in reducing lymphocyte proliferation and modulating cytokine release, which are crucial in cancer immunotherapy .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Pteridine derivatives have been explored for their neuroprotective effects, particularly in conditions such as Alzheimer's disease and multiple sclerosis. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which these compounds may exert their effects .
Cardiovascular Health
Studies have shown that pteridine derivatives can influence cardiovascular health by acting as vasodilators and reducing hypertension. The mechanism involves the modulation of nitric oxide pathways and endothelial function, which are vital for maintaining vascular health .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structure Variations
Pteridine vs. Piperidine/Pyridine Analogs
- Target Compound : Pteridine core (aromatic, planar).
- N-(2-methoxyethyl)-1-methylpiperidin-4-amine (): Aliphatic piperidine core.
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivatives (): Pyridine core with pyrrolidine substituents. Pyridine’s monocyclic structure lacks the rigidity of pteridine, possibly reducing target specificity .
Substituent Effects at Position 2
- Target Compound: Pyrrolidin-1-yl group.
- N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): Piperazinyl substituent.
Substituent Effects at Position 4
- Target Compound : Methoxyethylamine group. The ethoxy chain improves solubility, while the terminal methyl group balances lipophilicity.
- N-(3-methoxy-4-(trifluoroethoxy)benzyl)piperidine derivatives () : Trifluoroethoxy and methoxy groups. Fluorinated substituents increase electronegativity and metabolic stability but may reduce solubility .
Physicochemical and Pharmacokinetic Properties
*LogP and solubility values are estimated using computational tools (e.g., ChemAxon).
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
